2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride is a dihydrochloride salt of a substituted pyridine derivative. Its structure features a pyridine ring substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively, and an ethylamine side chain at the 2-position. The compound is synthesized via catalytic hydrogenation of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile (Py CN) using palladium catalysts, yielding the corresponding ethanamine derivative, which is subsequently converted to its dihydrochloride salt for enhanced stability and solubility .
This compound is a key intermediate in agrochemical synthesis, particularly for fungicides like Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide), which targets succinate dehydrogenase in fungal pathogens . Its structural motifs—chlorine and trifluoromethyl groups—impart electron-withdrawing effects, enhancing binding affinity to biological targets .
Properties
Molecular Formula |
C8H10Cl3F3N2 |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H8ClF3N2.2ClH/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13;;/h3-4H,1-2,13H2;2*1H |
InChI Key |
QARDCCLZFFTHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCN)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.
Reaction with Ethylamine: The starting material is reacted with ethylamine under controlled conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at the 3-position of the pyridine ring undergoes nucleophilic substitution under catalytic conditions. This reactivity is exploited in synthesizing derivatives for pharmaceutical applications:
-
Fluorination : Reaction with KF in DMAC at 140–170°C using benzyltriethylammonium chloride as a phase-transfer catalyst yields 2-fluoro-3-chloro-5-trifluoromethylpyridine derivatives with >97% purity .
-
Cyanidation : Treatment with NaCN or KCN in dichloroethane at 20°C replaces the chloro group with a cyano group, achieving 99.6% product purity .
Table 1: Substitution Reaction Conditions
| Reaction Type | Reagents/Catalysts | Temperature | Solvent | Yield/Purity |
|---|---|---|---|---|
| Fluorination | KF, benzyltriethylammonium chloride | 170°C | DMAC | 97% |
| Cyanidation | NaCN, benzyltriethylammonium chloride | 20°C | Dichloroethane | 99.6% |
Amine-Functional Group Reactivity
The ethanamine side chain participates in typical amine reactions:
-
Acylation : Reacts with acetyl chloride or anhydrides to form amides, enhancing biological stability.
-
Schiff Base Formation : Condenses with aldehydes/ketones under mild acidic conditions, producing imine derivatives for coordination chemistry.
-
Alkylation : Forms secondary or tertiary amines when treated with alkyl halides, useful in agrochemical synthesis.
Key Mechanistic Insight : The lone pair on the amine nitrogen facilitates nucleophilic attacks on electrophilic centers, enabling bond formation with carbonyl groups or alkylating agents .
Cross-Coupling Reactions
The pyridine ring’s electron-deficient nature allows participation in metal-catalyzed cross-coupling:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst to form biaryl structures, expanding π-conjugation for material science applications .
-
Buchwald-Hartwig Amination : Couples with aryl halides to install aryl amine groups, relevant in drug candidate synthesis.
Biochemical Interactions
As a dipeptidyl peptidase IV (DPP-IV) inhibitor, this compound interacts with biological targets via:
-
Hydrogen Bonding : The amine group binds to catalytic residues (e.g., Tyr547) in the DPP-IV active site .
-
Hydrophobic Interactions : The trifluoromethyl group enhances binding affinity to hydrophobic pockets .
Table 2: Biochemical Activity Data
| Target | IC₅₀ (nM) | Mechanism | Application |
|---|---|---|---|
| DPP-IV Enzyme | 12.3 | Competitive inhibition | Anti-diabetic |
| GLP-1 Receptor | N/A | Allosteric activation | Anti-obesity |
Stability and Degradation Pathways
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs include other dihydrochloride salts of pyridine-based ethanamines and derivatives with modified substituents. Key comparisons are outlined below:
Toxicity and Regulatory Considerations
Fluopyram, derived from the target compound, has demonstrated thyroid carcinogenicity in animal studies, likely due to sustained enzyme inhibition . In contrast, simpler dihydrochloride salts like 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride () lack extensive toxicological data, suggesting a narrower application scope . Regulatory extensions for Fluopyram (e.g., U.S. tariff amendments to 2023) highlight its commercial importance compared to less-studied analogs .
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride (CAS No. 326816-37-9) is a chlorinated pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C8H9Cl2F3N2
- Molecular Weight : 261.07 g/mol
- Purity : Typically ≥ 95%
This compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on the pyridine ring, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on different cellular pathways.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives containing pyridine rings have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific IC50 values for related compounds suggest that modifications to the pyridine structure can enhance biological activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 1.61 ± 1.92 | Apoptosis |
| Compound B | MCF7 (Breast) | 1.98 ± 1.22 | Cell Cycle Arrest |
| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | Jurkat (Leukemia) | TBD | TBD |
The proposed mechanisms of action for the antitumor effects of this compound include:
- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in cancer proliferation.
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Modulation : The ability to affect the cell cycle may prevent cancer cells from dividing and proliferating.
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Study on Antiproliferative Effects : In vitro tests on various cancer cell lines showed that modified pyridine derivatives exhibited potent antiproliferative effects, with some compounds achieving IC50 values lower than standard chemotherapeutic agents like doxorubicin.
- Molecular Dynamics Simulations : These simulations have indicated that the interaction between the compound and target proteins primarily occurs through hydrophobic contacts, suggesting a strong binding affinity that could be exploited for drug development.
Q & A
Q. Q1. What are the critical considerations for designing a synthesis protocol for this compound to ensure reproducibility?
Methodological Answer:
- Step 1: Prioritize precursor purity. For example, verify the purity of 3-chloro-5-(trifluoromethyl)pyridine-2-amine (CAS: 79456-26-1) using HPLC (>98% purity) and confirm its structural integrity via -NMR and LC-MS .
- Step 2: Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to minimize side reactions (e.g., hydrolysis of the trifluoromethyl group). Statistical methods like factorial design can reduce experimental runs by 30–50% .
- Step 3: Monitor reaction progress with inline FTIR or Raman spectroscopy to detect intermediates (e.g., Schiff base formation) and adjust stoichiometry dynamically .
Q. Q2. How can researchers resolve discrepancies in reported solubility data for this compound?
Methodological Answer:
-
Approach: Conduct systematic solubility studies under controlled conditions (pH, temperature, ionic strength). For example:
Solvent Solubility (mg/mL) Temperature (°C) Method Reference Water 12.5 ± 0.8 25 Shake-flask DMSO >100 25 UV-Vis -
Key Variables: Document solvent purity (e.g., residual water in DMSO alters solubility). Use Hansen solubility parameters to predict solvent compatibility .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Computational Analysis: Use density functional theory (DFT) to model the electronic effects of the chloro and trifluoromethyl groups. For example:
- The electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbon, accelerating SNAr (nucleophilic aromatic substitution) reactions (activation energy reduced by ~15 kcal/mol) .
- Chlorine at the 3-position directs nucleophiles to the 2-position via resonance stabilization .
- Experimental Validation: Perform kinetic isotope effect (KIE) studies with deuterated analogs to confirm rate-determining steps .
Q. Q4. How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Case Study: If one study reports IC = 50 nM for a kinase target, while another finds no activity:
- Variable 1: Confirm compound stability under assay conditions (e.g., pH 7.4 vs. 8.0 buffers may degrade the dihydrochloride salt).
- Variable 2: Validate target engagement using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Data Harmonization: Apply meta-analysis frameworks (e.g., Bayesian hierarchical models) to reconcile conflicting datasets .
Experimental Design & Optimization
Q. Q5. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
Methodological Answer:
Q. Q6. How can computational tools enhance reaction optimization for this compound?
Methodological Answer:
- Tool 1: Apply ICReDD’s reaction path search algorithms (quantum mechanics/molecular mechanics, QM/MM) to predict viable pathways for trifluoromethyl group retention .
- Tool 2: Use machine learning (e.g., Random Forest models) trained on existing pyridine reaction datasets to predict optimal catalysts (e.g., Pd/C vs. CuI) .
Safety & Handling
Q. Q7. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Protocol 1: Use PPE (gloves, goggles, lab coat) certified for HCl and organic amines. Conduct operations in a fume hood with HEPA filtration .
- Protocol 2: Neutralize waste with 10% sodium bicarbonate before disposal. Monitor for HF release during decomposition (use CaCO traps) .
Data Analysis & Reporting
Q. Q8. How should researchers document experimental parameters to ensure reproducibility in publications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
